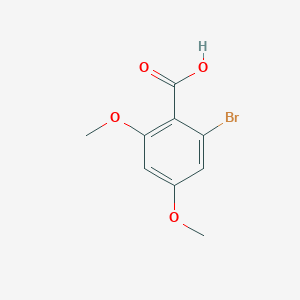

2-Bromo-4,6-dimethoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4,6-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRIGQZZKGUUTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00479035 | |

| Record name | Benzoic acid, 2-bromo-4,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62827-49-0 | |

| Record name | Benzoic acid, 2-bromo-4,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Modification of the Carboxylic Acid Group:the Carboxylic Acid Moiety is a Versatile Functional Handle for Various Transformations.

Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester.

Amide Formation: Conversion to an acid chloride (using, for example, SOCl₂) followed by reaction with an amine (R₂NH) produces an amide. Direct coupling with an amine using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is also a common strategy. nih.gov

Reduction: The carboxylic acid can be reduced to a primary alcohol (-CH₂OH) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions Involving the Bromo Substituent:the Bromine Atom at C2 is a Key Site for Carbon Carbon Bond Forming Reactions, Particularly Palladium Catalyzed Cross Coupling Reactions.rwth Aachen.de

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester (RB(OR)₂) in the presence of a palladium catalyst and a base can replace the bromine atom with a variety of alkyl, alkenyl, or aryl groups. researchgate.net

Sonogashira Coupling: This reaction couples the bromo-substituted ring with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base to form an alkynylated derivative. researchgate.net

Metal-Halogen Exchange: Treatment with a strong organometallic base, such as n-butyllithium, can replace the bromine atom with lithium, generating a highly reactive aryllithium species. This intermediate can then be quenched with a wide range of electrophiles to introduce diverse functional groups.

Cleavage of Methoxy Ethers:the Two Methoxy Groups Can Be Demethylated to Form Hydroxyl Groups, Converting the Dimethoxybenzoic Acid into a Dihydroxybenzoic Acid Derivative. This is Typically Achieved Under Harsh Conditions Using Strong Protic Acids Like Hbr or Lewis Acids Such As Boron Tribromide Bbr₃ .

Utilization as a Versatile Synthetic Intermediate

The reactivity of the carboxyl group, the aromatic ring, and the carbon-bromine bond allows for a wide array of chemical transformations, positioning 2-Bromo-4,6-dimethoxybenzoic acid as a crucial intermediate in multi-step syntheses.

This compound serves as a key starting material for constructing more complex and sterically hindered molecules. The bromine atom can be readily displaced or involved in cross-coupling reactions, while the carboxylic acid and methoxy groups can be modified to build out larger molecular frameworks. For instance, it is a known precursor for the synthesis of 6-Bromoveratric acid, which further expands its utility in organic synthesis. sigmaaldrich.com The compound's structure is foundational for creating substituted aromatic rings that are integral to many complex natural products and designed molecules. nih.gov Its synthetic potential is highlighted by its role in producing compounds that are investigated for their biological activities, such as those that induce cell death through DNA demethylation and hydroxylation. biosynth.com

Heterocyclic compounds are of immense interest in medicinal chemistry due to their prevalence in bioactive natural products and pharmaceuticals. While direct synthesis of indoles from this compound is not extensively documented, the principles of heterocyclic synthesis using related bromo-aromatic compounds are well-established. For example, 2,3-dibromo-1-methylindole, a related bromo-substituted heterocycle, can undergo selective metal-halogen exchange to produce 3-bromo-2-substituted indoles. scispace.comresearchgate.net This demonstrates the utility of a bromine atom on an aromatic or heterocyclic core in generating diverse substituted ring systems. scispace.com The synthesis of various indole (B1671886) derivatives often proceeds through precursors that can be accessed from functionalized benzoic acids, highlighting the potential role of this compound as a starting point for creating novel heterocyclic structures. nih.govorganic-chemistry.org

Development of Bioactive Molecules and Pharmacophores

The structural motifs present in this compound are found in numerous biologically active molecules. This has led to its use and the use of its close derivatives in the synthesis and exploration of new therapeutic agents.

The synthesis of natural product analogs is a critical strategy for discovering new drugs with improved properties. nih.gov While a direct synthetic route from this compound to Corticiolic Acid is not specified in the reviewed literature, the structural similarity of its core to various natural phenols and their derivatives is significant. Corticiolic Acid is a known inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a target for diabetes and obesity treatments. nih.govresearchgate.net The dimethoxy-substituted aromatic ring is a common feature in many natural products, and synthetic intermediates like this compound are essential for creating analogs of these compounds to explore structure-activity relationships.

Derivatives of bromo-dimethoxy-substituted aromatic compounds have shown promise in the field of anticancer research. For example, a chalcone (B49325) derivative, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, was synthesized from the related 2-bromo-4,5-dimethoxybenzaldehyde. researchgate.net This compound exhibited moderate cytotoxic activity against the MCF-7 breast cancer cell line. researchgate.net Studies on other bromophenol derivatives have also indicated significant potential for inhibiting cancer cell viability and inducing apoptosis. mdpi.com These findings underscore the importance of the bromo-dimethoxy-phenyl moiety as a pharmacophore in the design of new anticancer agents. biosynth.compreprints.org

| Compound | Cell Line | Activity | IC₅₀ Value | Reference |

|---|---|---|---|---|

| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 (Breast Cancer) | Moderate Inhibition | 42.19 µg/mL | researchgate.net |

| (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate) | K562 (Leukemia) | Inhibited Viability, Induced Apoptosis | Not Specified | mdpi.com |

The modulation of enzyme activity is a primary mechanism for many therapeutic drugs. As mentioned, Corticiolic Acid and the related Cichoric Acid are inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that regulates insulin (B600854) and leptin signaling pathways. nih.govresearchgate.netnih.gov Inhibition of PTP1B is a key strategy for treating type II diabetes and obesity. nih.gov

Furthermore, related benzyl (B1604629) bromide and N-benzyl piperidine (B6355638) derivatives have been investigated as inhibitors for other crucial enzymes. For instance, certain N-benzyl piperidine derivatives have been designed as dual inhibitors of Histone Deacetylase (HDAC) and Acetylcholinesterase (AChE), which are targets in Alzheimer's disease research. nih.gov Other studies have explored various benzyl bromide derivatives as acetylcholinesterase inhibitors, demonstrating the versatility of this chemical class in targeting enzymes relevant to neurodegenerative diseases. nih.govnih.govresearchgate.net

| Target Enzyme | Inhibitor Class / Example Compound | Therapeutic Area | Reference |

|---|---|---|---|

| Protein Tyrosine Phosphatase 1B (PTP1B) | Corticiolic Acid / Cichoric Acid (Related Structures) | Diabetes, Obesity | nih.govresearchgate.net |

| Acetylcholinesterase (AChE) | N-Benzyl Piperidine Derivatives (Related Structures) | Alzheimer's Disease | nih.gov |

| Histone Deacetylase (HDAC) | N-Benzyl Piperidine Derivatives (Related Structures) | Alzheimer's Disease, Cancer | nih.gov |

| Acetylcholinesterase (AChE) | 5-benzyl-1,3,4-thiadiazole derivatives | Alzheimer's Disease | researchgate.net |

In-depth Analysis of this compound Derivatives in Medicinal Chemistry Remains Elusive

The exploration of benzoic acid derivatives in medicinal chemistry is a robust field. Studies on various isomers and analogs have revealed significant biological activities. For instance, research on bromophenol derivatives has highlighted their potential as antioxidant and anticancer agents. Similarly, chalcone and flavone (B191248) derivatives bearing a 3,5-dibromo-4,6-dimethoxy substitution pattern have been investigated for their inhibitory effects on enzymes like α-glucosidase and α-amylase.

Furthermore, the broader class of benzamide derivatives has been the subject of numerous studies, leading to the identification of potent antagonists for targets such as the Smoothened receptor, which is implicated in certain cancers. These investigations underscore the importance of the substitution pattern on the benzoic acid ring in determining the biological efficacy and target specificity of the resulting compounds.

However, a direct and systematic investigation into how modifications of the this compound core affect biological activity remains an unaddressed area in publicly accessible research. The scientific community has yet to publish detailed SAR studies that would typically include the synthesis of a library of derivatives with variations at different positions of the molecule and quantitative data on their biological effects. Such studies are crucial for understanding the pharmacophore and for the rational design of new therapeutic agents.

The absence of this specific information prevents a detailed analysis and the creation of data tables that would be central to an article focused on the SAR of this compound derivatives. While the foundational knowledge of related compounds provides a basis for speculation, it does not replace the concrete data required for a scientifically rigorous and informative discourse on this specific chemical entity.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule. In the case of 2-Bromo-4,6-dimethoxybenzoic acid, the ¹H-NMR spectrum reveals distinct signals corresponding to each unique proton.

The spectrum, typically recorded in a solvent like DMSO-d₆, shows a signal for the acidic proton of the carboxyl group, signals for the two aromatic protons, and signals for the two methoxy (B1213986) groups. semanticscholar.orgresearchgate.net The aromatic protons, located at positions 3 and 5 on the benzene (B151609) ring, appear as distinct doublets due to coupling with each other. semanticscholar.orgresearchgate.net The two methoxy groups at positions 4 and 6 are also in slightly different chemical environments, resulting in two separate singlets. semanticscholar.orgresearchgate.net A signal representing the carboxylic acid proton is observed at a significantly downfield chemical shift, which is characteristic for such acidic protons. semanticscholar.orgresearchgate.net

Table 1: ¹H-NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 13.08 - 13.11 | Singlet | N/A | 1H, -COOH |

| 6.77 - 6.79 | Doublet | 2.0 - 2.1 | 1H, Ar-H |

| 6.64 - 6.65 | Doublet | 2.0 - 2.1 | 1H, Ar-H |

| 3.79 - 3.81 | Singlet | N/A | 3H, -OCH₃ |

| 3.78 - 3.79 | Singlet | N/A | 3H, -OCH₃ |

Data sourced from scientific literature. semanticscholar.orgresearchgate.net

Complementing the proton NMR, Carbon-13 (¹³C) NMR spectroscopy maps the carbon backbone of the molecule. Each unique carbon atom in this compound produces a distinct signal, confirming the molecular structure.

The ¹³C-NMR spectrum displays a total of nine signals, corresponding to the nine unique carbon atoms: the carbonyl carbon of the carboxylic acid, the six aromatic carbons (including the one bonded to the bromine atom), and the two methoxy carbons. semanticscholar.org The chemical shifts provide evidence for the substitution pattern on the benzene ring. semanticscholar.org

Table 2: ¹³C-NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| 166.4 | C=O (Carboxylic Acid) |

| 156.5 | Aromatic C-O |

| 155.6 | Aromatic C-O |

| 121.1 | Aromatic C |

| 119.4 | Aromatic C |

| 113.5 | Aromatic C-Br |

| 97.2 | Aromatic C-H |

| 57.0 | -OCH₃ |

| 56.7 | -OCH₃ |

Data sourced from scientific literature. semanticscholar.org

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is routinely used to assess the purity of a sample and confirm the molecular weight of the target compound. For this compound, analysis by LCMS typically shows a prominent peak at a specific retention time (RT). researchgate.net The corresponding mass spectrum confirms the presence of the compound by detecting its protonated molecule, [M+H]⁺. semanticscholar.orgresearchgate.net The observed mass-to-charge ratio (m/z) of approximately 261 aligns with the expected molecular weight of the compound (C₉H₉BrO₄). semanticscholar.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the precise molecular formula of a compound and its synthetic intermediates. In the synthesis of this compound, a key intermediate is 2-Bromo-4,6-dimethoxybenzaldehyde. semanticscholar.orgrsc.org The characterization of this intermediate by HRMS is a critical step to ensure the correct precursor is being used for the subsequent oxidation reaction. semanticscholar.org

Table 3: HRMS Data for the Synthetic Intermediate 2-Bromo-4,6-dimethoxybenzaldehyde

| Parameter | Value |

| Compound | 2-Bromo-4,6-dimethoxybenzaldehyde |

| Molecular Formula | C₉H₉BrO₃ |

| Ion | [M+H]⁺ |

| Calculated m/z | 244.9813 |

| Found m/z | 244.9811 |

Data sourced from scientific literature. semanticscholar.org

The close correlation between the calculated and experimentally found mass confirms the elemental composition of the intermediate with high confidence. semanticscholar.org

Other Advanced Spectroscopic Methodologies

While NMR and MS provide the core structural data, other spectroscopic methods are valuable for a comprehensive characterization. Fourier-Transform Infrared (FTIR) Spectroscopy, for instance, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, an FTIR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretching from the ether and acid groups, and vibrations corresponding to the substituted aromatic ring. Though indispensable for functional group analysis, specific FTIR spectral data for this compound is not detailed in the primary literature reviewed. semanticscholar.orgresearchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. While specific DFT studies on 2-Bromo-4,6-dimethoxybenzoic acid are not widely available, the methodologies are well-established. Such calculations on analogous brominated and methoxy-substituted benzoic acids provide a framework for what would be expected.

These calculations can determine the optimized molecular geometry and the distribution of electrons. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more readily participates in chemical reactions.

Another vital output is the Molecular Electrostatic Potential (MEP) map. The MEP is a 3D visualization of the electrostatic potential on the molecule's surface, which is invaluable for predicting reactivity. It uses a color gradient to indicate regions of varying electron density. For this compound, the MEP would likely show a high concentration of negative potential (typically colored red) around the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups, identifying these as sites susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue), likely near the acidic proton of the carboxyl group, would indicate sites for nucleophilic attack.

Table 1: Theoretical Reactivity Descriptors Calculated via DFT (Note: This table is illustrative of the types of data generated from DFT calculations and is based on general principles, as specific values for this compound are not available in the cited literature.)

| Descriptor | Symbol | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Related to the ability to donate an electron (ionization potential). |

| LUMO Energy | ELUMO | Related to the ability to accept an electron (electron affinity). |

| Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness | η | Measures resistance to change in electron distribution. |

| Electronegativity | χ | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index | ω | Quantifies the global electrophilic nature of a molecule. |

Reaction Mechanism Studies and Pathway Elucidation (e.g., Computed Reaction Paths)

Theoretical chemistry is instrumental in mapping out the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a detailed reaction coordinate diagram. This provides a deep understanding of the reaction's feasibility (thermodynamics) and speed (kinetics).

Molecular Docking and Ligand-Target Interaction Analysis (Relevant to Medicinal Chemistry Applications)

Given that many substituted benzoic acids exhibit biological activity, molecular docking is a critical computational technique to explore the therapeutic potential of this compound. Molecular docking predicts the preferred orientation of a ligand (the small molecule) when bound to a specific protein target. nih.gov This method is essential in drug discovery for screening virtual libraries of compounds and for understanding how a potential drug might interact with its biological target at a molecular level. nih.gov

The process involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function then calculates the binding energy, with lower scores typically indicating a more favorable binding interaction. The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues of the protein. nih.gov For this molecule, the carboxylic acid group is a prime candidate for forming strong hydrogen bonds, while the benzene (B151609) ring can engage in hydrophobic and π-stacking interactions. The bromine atom can also participate in halogen bonding, which is an increasingly recognized interaction in drug design.

Table 2: Potential Molecular Interactions Identified by Docking Studies (Note: This table illustrates the types of interactions that would be analyzed in a molecular docking study of this compound.)

| Molecular Group | Potential Interaction Type | Interacting Partner (in Protein) |

|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bond Donor/Acceptor | Basic (e.g., Lys, Arg) or Polar (e.g., Ser, Thr) Amino Acids |

| Methoxy Groups (-OCH3) | Hydrogen Bond Acceptor, Hydrophobic | Polar or Nonpolar Amino Acids |

| Benzene Ring | Hydrophobic, π-π Stacking | Aromatic Amino Acids (e.g., Phe, Tyr, Trp) |

| Bromine Atom (-Br) | Halogen Bond, Hydrophobic | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

These computational docking studies are invaluable for prioritizing compounds for further experimental testing and for guiding the design of new derivatives with improved potency and selectivity. nih.gov

Crystallography and Solid State Studies General to Similar Benzoic Acid Derivatives

Single Crystal X-Ray Diffraction for Three-Dimensional Molecular Conformation

Single crystal X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystal, providing a detailed three-dimensional model of the molecule. units.it For benzoic acid and its derivatives, this method has been instrumental in understanding their molecular conformation and the influence of various substituents on their structure.

The fundamental structure of benzoic acid in the solid state consists of centrosymmetric dimers, where two molecules are linked by a pair of hydrogen bonds between their carboxyl groups. iaea.org However, the planarity of the molecule and the orientation of the carboxylic acid group can be significantly influenced by the nature and position of substituents on the benzene (B151609) ring.

In a study of ortho-halogen-substituted benzoic acids, it was found that the molecules in the crystalline phase adopt geometries that are more similar to each other than in their isolated, gas-phase states. mdpi.com For instance, in 2-chlorobenzoic acid (2CBA), the angle between the carboxylic acid group and the aromatic ring is approximately 14°, which is similar to its most stable calculated conformer. mdpi.com In contrast, for 2-fluorobenzoic acid (2FBA), this angle is about 10° in the crystal, even though its most stable calculated conformer is planar. mdpi.com This highlights that the forces involved in crystal packing can select for a molecular conformation that is not the most stable one for an isolated molecule.

For di-substituted compounds like 2,6-difluorobenzoic acid (26DFBA) and 2-chloro-6-fluorobenzoic acid (2C6FBA), the molecules in the crystal are non-planar, but the torsion angle between the carboxylic group and the ring is smaller than in the calculated minimum energy structures for the isolated molecules. mdpi.com This suggests a balance between intramolecular steric effects and the intermolecular interactions that stabilize the crystal lattice.

Table 1: Selected Crystallographic Data for Benzoic Acid Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| Benzoic Acid | Monoclinic | P2₁/c | Centrosymmetric hydrogen-bonded dimers. iaea.org | iaea.org |

| 2-Fluorobenzoic Acid | Monoclinic | P2₁/c | Non-planar molecules with a ~10° torsion angle between the carboxyl group and the ring. mdpi.com | mdpi.com |

| 2-Chlorobenzoic Acid | Monoclinic | P2₁/c | Non-planar molecules with a ~14° torsion angle between the carboxyl group and the ring. mdpi.com | mdpi.com |

| 2,6-Difluorobenzoic Acid | Monoclinic | P2₁/c | Non-planar molecules with a smaller torsion angle in the crystal than in the isolated state. mdpi.com | mdpi.com |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The most common motif in the crystal structures of benzoic acids is the carboxylic acid dimer formed by strong O-H···O hydrogen bonds. iaea.orgmdpi.com This robust supramolecular synthon is observed across a wide range of substituted benzoic acids. However, other motifs can also occur. For example, some derivatives form a catemer motif, where carboxylic acid groups form hydrogen-bonded chains. ucl.ac.uk

The nature of the substituents can introduce other significant intermolecular interactions. Halogen atoms, for instance, can participate in halogen bonding, where the halogen atom acts as an electrophilic region and interacts with a nucleophilic region on an adjacent molecule. mdpi.com In the crystal structure of 4-iodobenzoic acid, besides the primary hydrogen-bonded dimers, the iodine atoms of adjacent dimers are oriented towards each other, indicating significant van der Waals interactions. wikipedia.org Similarly, studies on dibromo-substituted benzene derivatives show the importance of C–Br...π(arene) interactions, C–H...Br hydrogen bonds, and Br...Br interactions in directing the crystal packing. mdpi.com

The interplay of these different interactions leads to various packing arrangements. For example, the hydrogen-bonded dimers of benzoic acid stack in parallel planes. figshare.com In other derivatives, these interactions can lead to more complex structures, such as herringbone patterns or layered arrangements, which can significantly influence the physical properties of the crystal. nih.gov The analysis of these interactions is critical for crystal engineering, which aims to design materials with specific properties by controlling their crystal structure. rsc.org

Polymorphism and Crystallization Behavior Impact on Material Properties

Polymorphism is the ability of a solid material to exist in more than one crystal structure. rsc.org Different polymorphs of the same compound can have distinct physical and chemical properties, including solubility, melting point, stability, and mechanical behavior. This is of particular importance in the pharmaceutical industry, where the polymorph of an active ingredient can affect its bioavailability and efficacy.

Several benzoic acid derivatives are known to exhibit polymorphism. For instance, p-nitrobenzoic acid and p-aminobenzoic acid both crystallize into different polymorphic forms. rsc.org A study using nanoindentation revealed significant differences in the mechanical properties (hardness and elastic modulus) between the polymorphs of these compounds. rsc.org Specifically, the hardness of the β form of p-aminobenzoic acid was found to be 2.3 times greater than that of its α form, a variation that can be related to differences in their crystal packing. rsc.org

The crystallization process itself plays a crucial role in determining which polymorph is obtained. Factors such as the choice of solvent, cooling rate, and the presence of impurities can influence the nucleation and growth of a specific crystal form. ucl.ac.ukdiva-portal.org For example, for 2-methyl-4-nitrobenzoic acid, cooling crystallization tends to produce form I, while evaporation crystallization can lead to forms I and II, as well as mixtures of other polymorphs. ucl.ac.uk Similarly, the shape of benzoic acid crystals grown from ethanol-water solutions can range from needles to platelets depending on the solvent composition and concentration. diva-portal.org

The study of crystallization behavior is therefore essential for controlling the solid-state form of a compound. Understanding the relationship between molecular structure, intermolecular interactions, and crystallization kinetics allows for the selective production of a desired polymorph with optimal material properties. semanticscholar.org

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| 2-Bromo-4,6-dimethoxybenzoic acid |

| 2-Chloro-6-fluorobenzoic acid |

| 2-Chlorobenzoic acid |

| 2-Fluorobenzoic acid |

| 2-Methyl-4-nitrobenzoic acid |

| 2,6-Difluorobenzoic acid |

| 4-Iodobenzoic acid |

| Benzoic acid |

| p-Aminobenzoic acid |

Emerging Research Directions and Future Prospects

Development of Novel Catalytic Applications for the Compound

While direct catalytic applications of 2-Bromo-4,6-dimethoxybenzoic acid are not yet a primary focus in published research, its structural features suggest potential utility in the field of organocatalysis. The acidity and steric properties of substituted benzoic acids allow them to function as effective catalysts in certain organic reactions.

Recent studies have explored various substituted benzoic acids as catalysts for tuning the synthesis of advanced materials like Covalent Organic Frameworks (COFs). semanticscholar.org Research on the synthesis of COF-300, an imine-linked framework, demonstrated that the acidity of para-substituted benzoic acid catalysts could control particle nucleation and size. semanticscholar.org For instance, more acidic catalysts like 4-cyanobenzoic acid led to faster nucleation times compared to less acidic ones like 4-methoxybenzoic acid. semanticscholar.org

The structure of this compound, featuring two electron-donating methoxy (B1213986) groups and an electron-withdrawing bromine atom, presents a unique electronic profile that could be harnessed for catalytic purposes. These substituents modulate the compound's acidity (pKa value) and its interaction with reaction substrates. This suggests a future prospect for this compound and its derivatives to be investigated as tunable organocatalysts for reactions such as imine and enamine condensation, which are fundamental in the synthesis of pharmaceuticals and other fine chemicals.

Advancements in Sustainable and Green Synthesis Methodologies

The current laboratory-scale synthesis of this compound often involves the oxidation of the corresponding aldehyde, 2-bromo-4,6-dimethoxybenzaldehyde. nih.govsemanticscholar.org One documented method employs sodium chlorite (B76162) (NaClO₂) and sodium dihydrogen phosphate (B84403) (NaH₂PO₄) in a solvent mixture at room temperature. nih.gov While effective, this process uses stoichiometric amounts of reagents. The future of chemical manufacturing hinges on the development of more sustainable and "green" methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

Several innovative approaches, while not yet applied specifically to this compound, point towards future possibilities for its synthesis and the synthesis of benzoic acids in general:

Greener Oxidation Systems: An alternative to chlorine-based oxidants is the use of hydrogen peroxide (H₂O₂) in water, which produces water as the only byproduct. Selenium-containing catalysts have been shown to effectively mediate the oxidation of aldehydes to carboxylic acids using H₂O₂ under mild, room-temperature conditions. mdpi.com Another approach involves solvent-free oxidation using a combination of tertiary butyl hydrogen peroxide (TBHP)/oxone and an iron catalyst. researchgate.net

Renewable Feedstocks: A long-term goal in green chemistry is to replace petroleum-based starting materials with those derived from biomass. Research has demonstrated the feasibility of producing benzoic acid directly from glucose-derived materials like quinic acid and shikimic acid using formic acid-mediated deoxygenation. escholarship.org Furthermore, lignin (B12514952), a major component of plant biomass, can be broken down into benzoic acid derivatives (BADs), providing a sustainable pathway to valuable chemical intermediates. rsc.org

Alternative Energy Sources: To reduce the reliance on conventional heating, which is energy-intensive, alternative energy sources are being explored. Microwave-assisted synthesis has been shown to dramatically shorten reaction times for esterification, a common reaction for benzoic acids. ijsdr.org For a truly sustainable process, solar energy can be harnessed. The Solar Thermal Electrochemical Process (STEP) utilizes both solar heat and electricity to drive the synthesis of benzoic acid from toluene (B28343) with high efficiency and selectivity. rsc.org

Improved Solvent and Catalyst Systems: The use of harsh solvents and catalysts can be mitigated. For liquid-phase oxidation, systems using mixed solvents of aromatic halogenated hydrocarbons and lower fatty acids have been developed that are non-corrosive to standard stainless steel reactors and allow for easier product separation. google.com

These advancements showcase a clear trajectory towards more environmentally benign chemical production that could be adapted for the future synthesis of this compound.

| Methodology | Principle | Potential Advantage | Reference |

| Solar Thermal Electrochemical Process (STEP) | Uses solar heat and electricity to drive the electrolysis of toluene. | Reduces carbon footprint by using renewable energy; improves reaction rate and yield. | rsc.org |

| Lignin Valorization | Oxidative cleavage of lignin to produce benzoic acid derivatives. | Utilizes a renewable, abundant biomass feedstock instead of petroleum-based sources. | rsc.org |

| Selenium-Catalyzed Oxidation | Employs a catalyst with hydrogen peroxide as the oxidant in water. | Uses a green oxidant (H₂O₂) with water as the only byproduct; mild reaction conditions. | mdpi.com |

| Biomass-Based Synthesis | Deoxygenation of glucose-derived materials like quinic acid. | Provides a direct synthetic route from renewable biomass to aromatic chemicals. | escholarship.org |

| Microwave-Assisted Synthesis | Uses microwave energy to accelerate chemical reactions. | Drastically reduces reaction times and can increase energy efficiency compared to conventional heating. | ijsdr.org |

| Solvent-Free Oxidation | Uses a catalyst system (TBHP/oxone, FeCl₃) without a solvent. | Eliminates solvent waste, a key principle of green chemistry. | researchgate.net |

| Improved Liquid-Phase Oxidation | Employs a composite catalyst in a non-corrosive mixed solvent system. | Allows for high conversion rates at lower temperatures with easier product separation. | google.com |

This table is interactive. Click on the headers to sort.

Expanding Biomedical Applications Beyond Current Research Areas

The most significant emerging role for this compound is as a pivotal intermediate in the synthesis of potent, next-generation therapeutic agents. Its utility has been demonstrated in the creation of molecules targeting cardiovascular disease and cancer.

A key application is in a novel, convergent synthesis of Apabetalone (RVX-208) , a drug candidate for cardiovascular disease. semanticscholar.orggoogle.com Apabetalone functions as a selective antagonist of the bromodomain and extra-terminal (BET) family of proteins, which are involved in reading epigenetic marks. chemicalbook.com By interfering with these proteins, Apabetalone increases the expression of Apolipoprotein A1 (ApoA1), the primary protein component of HDL ("good cholesterol"), offering a mechanism to reduce atherosclerosis. chemicalbook.com The synthesis pathway utilizes this compound as a central building block to construct the core 2-phenylquinazolin-4(3H)-one structure of the final drug. semanticscholar.org

Furthermore, this compound is a key precursor in the total synthesis of Corticiolic acid . nih.govresearchgate.net Corticiolic acid is a natural product that exhibits promising biological activities. It is a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that has been identified as a major target for treating type 2 diabetes and obesity. researchgate.net Additionally, preliminary studies have shown that Corticiolic acid can significantly inhibit the proliferation of several cancer cell lines. researchgate.net The facile synthesis of this bioactive pharmacophore, enabled by intermediates like this compound, is critical for further investigation into its therapeutic potential.

The successful use of this compound in constructing these complex and biologically active scaffolds highlights its future prospects. It is poised to be a valuable tool for medicinal chemists working on novel drugs not only for cardiovascular and metabolic diseases but also in other areas where the resulting quinazolinone or related structures are of interest.

Integration into Advanced Materials Science Research

The direct incorporation of this compound into bulk materials is not a currently reported research trend. However, its future prospects in materials science are linked indirectly to its potential role as a catalyst and as a building block for functional monomers.

As discussed previously, substituted benzoic acids are being explored as organocatalysts in the synthesis of advanced porous polymers like Covalent Organic Frameworks (COFs). semanticscholar.org COFs are crystalline materials with highly tunable pores and structures, making them promising for applications in gas storage, chemical separations, and heterogeneous catalysis. semanticscholar.org The future integration of this compound into materials science could therefore be as an enabling tool—a catalyst that provides fine control over the formation of these sophisticated materials.

Moreover, the bromine atom on the aromatic ring serves as a reactive handle for cross-coupling reactions (e.g., Suzuki or Sonogashira coupling). This opens up the possibility of using this compound to synthesize more complex, functionalized monomers. These monomers could then be polymerized to create novel materials with tailored electronic, optical, or recognition properties, although this remains a prospective rather than an established application.

Q & A

Q. What are the recommended methods for synthesizing 2-bromo-4,6-dimethoxybenzoic acid in laboratory settings?

Answer: The synthesis of this compound typically involves bromination and demethylation steps. A key method is the HBr-HOAc-mediated demethylation of brominated dimethoxybenzoic acid precursors. For example, bromine migration during demethylation can occur under these conditions, requiring precise control of reaction time (1–3 hours) and temperature (90–110°C) to minimize side products. Alternative routes may include selective bromination of 4,6-dimethoxybenzoic acid derivatives using brominating agents like NBS (N-bromosuccinimide) in anhydrous conditions .

Key Considerations:

- Monitor reaction progress via TLC or HPLC to detect intermediates.

- Use inert atmospheres (e.g., N₂) to prevent oxidation of methoxy groups.

Q. How can researchers optimize the purification of this compound to achieve high purity?

Answer: Purification strategies include:

- Recrystallization : Use ethanol/water mixtures (3:1 ratio) at 2–8°C to exploit solubility differences .

- Column Chromatography : Employ silica gel with eluents like ethyl acetate/hexane (1:4) to separate brominated byproducts.

- Acid-Base Extraction : Leverage the compound’s carboxylic acid moiety by dissolving in aqueous NaOH and precipitating with HCl.

Critical Parameters:

Q. What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify methoxy (δ ~3.8–4.0 ppm) and aromatic proton environments (δ ~6.5–7.5 ppm). Bromine’s deshielding effect shifts carboxylic acid protons to δ ~12–13 ppm .

- FT-IR : Confirm carboxylic acid (C=O stretch at ~1680–1700 cm⁻¹) and methoxy groups (C-O at ~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular weight (C₉H₉BrO₄, [M+H]⁺ = 261.0694) and isotopic patterns for bromine .

Advanced Research Questions

Q. Under what conditions does bromine migration occur during the demethylation of this compound, and how can this be controlled?

Answer: Bromine migration is documented during HBr-HOAc demethylation when the halogen is ortho to the carboxylic acid group. For example:

| Starting Material | Reaction Conditions | Product |

|---|---|---|

| 2-Bromo-4,5-dimethoxybenzoic acid | HBr-HOAc, 100°C, 2 hr | 3-Bromo-4,5-dihydroxybenzoic acid |

| 4-Bromo-2,6-dimethoxybenzoic acid | HBr-HOAc, 90°C, 1.5 hr | 5-Bromoresorcinol |

Mechanistic Insight:

Migration involves debromination-rebromination, where bromine loss from the original position is followed by reattachment para to hydroxyl groups formed after demethylation .

Control Strategies:

- Lower reaction temperatures (≤80°C) reduce bromine loss.

- Introduce electron-withdrawing groups meta to bromine to stabilize its position.

Q. How does the electronic environment of substituents influence the reactivity of this compound in cross-coupling reactions?

Answer: The methoxy groups act as electron-donating substituents, activating the aromatic ring for electrophilic substitution. However, steric hindrance from the ortho-methoxy group can limit coupling efficiency. For Suzuki-Miyaura reactions:

- Use Pd(PPh₃)₄ catalyst with K₂CO₃ in DMF/H₂O (3:1) at 90°C.

- Optimize boronic acid ratios (1.2–1.5 equivalents) to compensate for steric effects.

Data Contradiction Note:

Conflicting yields (30–70%) in literature may arise from varying arylboronic acid electronic profiles. Electron-deficient partners often give higher yields due to reduced steric clashes .

Q. What strategies can mitigate conflicting data regarding the stability of this compound under varying pH conditions?

Answer: Stability studies show degradation at pH >8 (hydrolysis of methoxy groups) or pH <2 (decarboxylation).

| pH Range | Degradation Pathway | Mitigation Strategy |

|---|---|---|

| 2–6 | Stable (t₁/₂ >30 days at 25°C) | Store at 2–8°C in amber vials . |

| 8–10 | Methoxy hydrolysis | Use phosphate buffers (pH 6–7.5). |

Analytical Validation:

- Conduct accelerated stability studies (40°C/75% RH) with LC-MS to identify degradation products.

Q. How is this compound utilized as a precursor in drug discovery?

Answer: The compound serves as a key intermediate in synthesizing RVX-208, a bromodomain inhibitor. Functionalization steps include:

Bromine displacement with amines to introduce pharmacophores.

Carboxylic acid derivatization to amides or esters for bioavailability enhancement.

Case Study:

RVX-208 synthesis involves coupling the acid with a pyridyl moiety via EDC/HOBt-mediated amidation, achieving >90% purity after recrystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.